molecular formula C4H2N2O4S B1331381 1,2,5-Thiadiazole-3,4-dicarboxylic acid CAS No. 3762-94-5

1,2,5-Thiadiazole-3,4-dicarboxylic acid

Cat. No.: B1331381
CAS No.: 3762-94-5
M. Wt: 174.14 g/mol
InChI Key: CCKODBHYAPROLJ-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazole-3,4-dicarboxylic acid (TDDA) is an organic compound belonging to the family of thiadiazole derivatives. It is a colorless solid with a molecular formula of C4H3N3O4S. TDDA is a versatile compound that has been used in a variety of scientific research applications, including drug synthesis, drug delivery, and biochemistry. TDDA is a highly reactive compound that can be synthesized in a variety of ways, including through the use of sulfuric acid, hydrochloric acid, and other reagents.

Scientific Research Applications

Coordination Compounds Synthesis

1,2,5-Thiadiazole-3,4-dicarboxylic acid (H2tdzdc) ligand has been utilized in constructing coordination compounds with alkaline earth metals, leading to diverse coordination structures. The different crystal structures of these compounds reveal the varied coordination modes of H2tdzdc ligand with different metal ions, which depend on the ion's radius and electron shell number (Zhao et al., 2014).

Corrosion Inhibition

A derivative of 1,3,4-thiadiazole, namely 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT), has been synthesized and investigated as a corrosion inhibitor for mild steel in hydrochloric acid medium. Experimental and computational studies show high protection degrees and elucidate the adsorption mechanism, highlighting 1,3,4-thiadiazole derivatives' potential in corrosion protection applications (Attou et al., 2020).

Material Science and Electronics

The chemical and structural properties of various 1,2,5-thiadiazole derivatives have been explored for their potential applications in material science and electronics. These include studies on the electronic properties and applications in photoconductivity and as components in electronic devices (Mataka et al., 1993).

Crystal Structure Studies

This compound has been used to form unique two-dimensional ladder-type networks in co-crystals, demonstrating its significance in the study of crystal structures and intermolecular interactions. These studies contribute to theunderstanding of molecular architecture and the development of new materials with specific properties (Tomura & Yamashita, 2010).

Synthesis of Novel Compounds

Research has focused on developing new methods for synthesizing derivatives of 1,3,4-thiadiazole, including 1,3,4-thiadiazol-2-amine derivatives. These studies contribute to the field of organic chemistry, providing new routes for synthesizing compounds with potential biological and industrial applications (Kokovina et al., 2021).

Antimicrobial and Pharmacological Activities

1,3,4-thiadiazole based compounds, related to 1,2,5-thiadiazole derivatives, are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. These compounds have been studied extensively for their potential in medicinal chemistry and pharmacology (Matysiak, 2015).

Mechanism of Action

Target of Action

1,2,5-Thiadiazole-3,4-dicarboxylic acid (TDZDC) is a versatile compound that interacts with various targets. It has been used to construct coordination compounds with alkaline earth metal ions such as Mg, Ca, and Sr . The coordination modes of TDZDC toward these ions depend mainly on the radius and the electron shell number of the metal ions .

Mode of Action

TDZDC interacts with its targets through various mechanisms. For instance, in the crystal structure of the 2:1 co-crystal of TDZDC and 4,4′-bipyridine, the molecules form a unique two-dimensional ladder-type network linked by intermolecular O–H···N and S···O heteroatom interactions . These interactions suggest that TDZDC can form stable complexes with its targets, which could be crucial for its biological activity.

Biochemical Pathways

It’s known that the compound can form robust and predictable zigzag chain structures via intermolecular o–h···n hydrogen bonds . These structures are stabilized by intermolecular C–H···O and C–H···π interactions . This suggests that TDZDC may affect biochemical pathways through its ability to form stable complexes with other molecules.

Result of Action

For instance, TDZDC has been used to construct coordination compounds with alkaline earth metal ions , suggesting that it may affect cellular processes involving these ions.

Action Environment

The action of TDZDC can be influenced by environmental factors. For example, the compound’s ability to form stable complexes suggests that it may be sensitive to changes in pH or temperature. Additionally, the coordination modes of TDZDC toward alkaline earth metal ions depend on the radius and the electron shell number of the metal ions , suggesting that the presence of these ions in the environment could influence the compound’s action.

Biochemical Analysis

Cellular Effects

1,2,5-Thiadiazole-3,4-dicarboxylic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, thiadiazole derivatives have demonstrated cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma, human lung carcinoma, and human breast carcinoma . These effects are likely due to the compound’s ability to interact with key biomolecules involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form coordination compounds with metal ions, which can influence enzyme activity and gene expression. The compound’s structure allows it to participate in hydrogen bonding and heteroatom interactions, which are crucial for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that thiadiazole derivatives can retain their activity and stability under various conditions, making them suitable for long-term applications

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial. For example, thiadiazole derivatives have shown significant anti-inflammatory effects at specific dosages . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s ability to form coordination complexes with metal ions can influence metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

1,2,5-thiadiazole-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O4S/c7-3(8)1-2(4(9)10)6-11-5-1/h(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKODBHYAPROLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296835
Record name 1,2,5-Thiadiazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3762-94-5
Record name NSC111921
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,5-Thiadiazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the choice of auxiliary ligands influence the structural diversity of H2tdzdc-based coordination polymers?

A: Research demonstrates that the selection of auxiliary ligands significantly impacts the topology and dimensionality of H2tdzdc-based CPs []. For instance, using linear rigid ligands like 4,4′-bipyridine (bipy) or [4,4′-bipyridine]-N,N′-dioxide (obpy) with H2tdzdc results in two-dimensional layered structures, albeit with varying degrees of interpenetration []. Conversely, employing the flexible ligand 1,3-bi(pyridin-4-yl)propane (bpp) leads to the formation of a three-dimensional network []. This highlights how the geometric and coordinating properties of auxiliary ligands directly influence the final CP architecture.

Q2: What magnetic properties have been observed in Co(II) coordination polymers incorporating H2tdzdc?

A: Studies reveal that Co(II) coordination polymers containing H2tdzdc exhibit intriguing magnetic behaviors []. Despite the syn–anti bridging mode of the carboxylate groups, both a Co(II) CP with 4,4′-bipyridine and one with 1,3-bi(pyridin-4-yl)propane display antiferromagnetic interactions []. Interestingly, the latter also shows canted antiferromagnetism []. This suggests that H2tdzdc can mediate magnetic exchange interactions, making it a promising building block for magnetic materials.

Q3: Can H2tdzdc be used to synthesize polymers beyond coordination polymers?

A: Yes, H2tdzdc is not limited to CP synthesis and has been successfully employed in preparing polyamides []. This involves reacting the dicarbonyl chloride derivative of H2tdzdc with various diamines, including cycloaliphatic and aromatic ones []. These resulting polyamides exhibit desirable properties such as high softening points, glass transition temperatures, and thermal stability, demonstrating the versatility of H2tdzdc as a building block for diverse polymeric materials [].

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